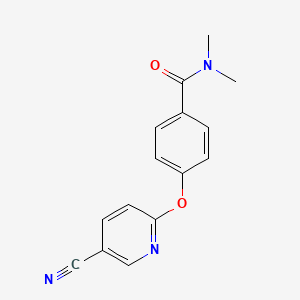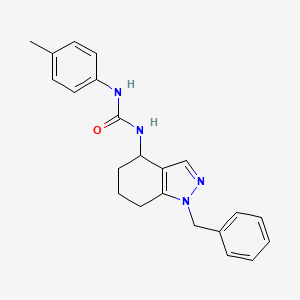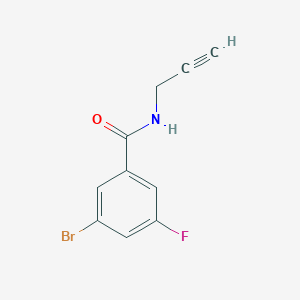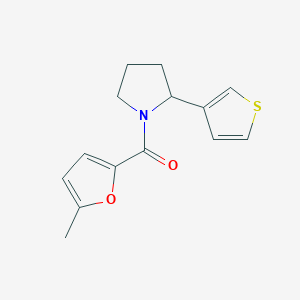
5-cyano-N,N,6-trimethylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-N,N,6-trimethylpyridine-2-carboxamide (CTPC) is a synthetic compound that is widely used in scientific research. It is a pyridine derivative that has a wide range of applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry. CTPC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell death.
Mécanisme D'action
5-cyano-N,N,6-trimethylpyridine-2-carboxamide is a potent inhibitor of PARP, which is involved in DNA repair and cell death. PARP inhibitors work by blocking the activity of PARP, which leads to the accumulation of DNA damage and ultimately cell death. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to be a competitive inhibitor of PARP, meaning it binds to the active site of the enzyme and prevents it from functioning properly.
Biochemical and Physiological Effects:
5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its PARP-inhibiting activity, 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to have anti-inflammatory effects, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-cyano-N,N,6-trimethylpyridine-2-carboxamide in lab experiments is its potency as a PARP inhibitor. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has been shown to be a more potent inhibitor of PARP than other commonly used PARP inhibitors, such as olaparib and veliparib. However, one limitation of using 5-cyano-N,N,6-trimethylpyridine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-cyano-N,N,6-trimethylpyridine-2-carboxamide. One area of interest is the development of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide analogs with improved solubility and potency. Another area of interest is the exploration of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide as a potential therapeutic for inflammatory diseases, such as rheumatoid arthritis. Finally, further studies are needed to fully elucidate the mechanism of action of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of 5-cyano-N,N,6-trimethylpyridine-2-carboxamide involves the reaction of 2,6-lutidine with cyanogen bromide and then with trimethylamine to form the intermediate 5-cyano-2,6-dimethylpyridine. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-cyano-N,N,6-trimethylpyridine-2-carboxamide. The yield of this reaction is approximately 50%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
5-cyano-N,N,6-trimethylpyridine-2-carboxamide is a widely used tool in scientific research. It has been shown to be a potent inhibitor of PARP, which is involved in DNA repair and cell death. PARP inhibitors have been studied extensively as potential cancer therapeutics, as cancer cells are often more reliant on PARP-mediated DNA repair pathways than normal cells. 5-cyano-N,N,6-trimethylpyridine-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-cyano-N,N,6-trimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-8(6-11)4-5-9(12-7)10(14)13(2)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFQUKMBSSMKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-N,N,6-trimethylpicolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)

![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)

![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)

![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)

